An In-depth Technical Guide to 7-Amino-2(1H)-quinoxalinone: Structure, Synthesis, and Applications
An In-depth Technical Guide to 7-Amino-2(1H)-quinoxalinone: Structure, Synthesis, and Applications
Introduction: The Quinoxalinone Scaffold and the Significance of the 7-Amino Moiety
The quinoxalinone core, a heterocyclic system featuring a benzene ring fused to a pyrazin-2(1H)-one ring, represents a "privileged scaffold" in modern medicinal chemistry.[1][2] Its rigid, planar structure and rich electronic properties make it an ideal framework for designing molecules that can interact with a wide array of biological targets. Compounds incorporating this moiety have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-infective, and enzyme inhibitory properties.[1]
Within this important class of compounds, 7-Amino-2(1H)-quinoxalinone emerges as a particularly valuable building block. The amino group at the 7-position is not merely a structural feature; it is a versatile chemical handle. Its nucleophilicity allows for a multitude of chemical modifications, enabling the systematic development of compound libraries for structure-activity relationship (SAR) studies. This guide provides an in-depth examination of the chemical structure, properties, synthesis, and research applications of 7-Amino-2(1H)-quinoxalinone, designed for professionals in chemical research and drug development.
PART 1: Chemical Structure and Physicochemical Properties
The foundational step in utilizing any chemical entity is a thorough understanding of its structure and inherent properties.
Chemical Structure and Nomenclature
7-Amino-2(1H)-quinoxalinone is structurally defined by the quinoxalin-2-one core with an amino substituent at position 7 of the benzene ring. The "(1H)" designation indicates the presence of a hydrogen atom on the nitrogen at position 1 of the pyrazinone ring, which can engage in tautomerism with the exocyclic oxygen, although the keto form is generally predominant.
Physicochemical Data
A summary of key computed and experimental properties is crucial for experimental design, including solvent selection, purification, and analytical characterization.
| Property | Value | Source |
| Molecular Weight | 161.16 g/mol | [4] |
| Monoisotopic Mass | 161.05891 Da | [3] |
| XlogP (Predicted) | 0.1 | [3] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
| Topological Polar Surface Area | 55.1 Ų | [5] |
| Physical State | Solid (predicted) | [6] |
| Melting Point | No data available | [6] |
PART 2: Synthesis and Characterization
The synthesis of quinoxalinones is well-established, with the Hinsberg condensation being a cornerstone method. This involves the reaction of an o-phenylenediamine with an α-ketoester. For 7-Amino-2(1H)-quinoxalinone, the synthesis logically starts with a regiochemically defined diaminobenzene derivative.
Synthetic Workflow Overview
The most direct and widely adopted strategy for constructing the quinoxalinone scaffold is the condensation of a 1,2-diaminobenzene with an α-keto acid or its ester.[7] To produce the 7-amino derivative specifically, the synthesis begins with 1,2,4-triaminobenzene or a protected equivalent. A common and practical approach involves starting with a commercially available nitro-substituted aniline, performing a reduction, and then executing the cyclization.
Detailed Experimental Protocol
This protocol describes a two-step synthesis starting from 4-nitro-1,2-phenylenediamine.
Step A: Synthesis of 7-Nitro-2(1H)-quinoxalinone
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Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, suspend 4-nitro-1,2-phenylenediamine (10.0 g, 65.3 mmol) in a mixture of ethanol (100 mL) and water (50 mL).
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Reagent Addition: To this stirred suspension, add an aqueous solution of glyoxylic acid (50% w/w, 10.6 g, 71.8 mmol) dropwise over 15 minutes at room temperature.
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Causality Insight: The condensation reaction is acid-catalyzed; glyoxylic acid serves as both the reactant and catalyst. The ethanol/water mixture ensures solubility for both the starting material and the reagent.
-
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 85-90 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes.
-
Work-up and Isolation: Cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation. Collect the resulting yellow solid by vacuum filtration.
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Purification: Wash the solid sequentially with cold water (3 x 30 mL) and cold ethanol (2 x 20 mL) to remove unreacted starting materials and impurities. Dry the product under vacuum to yield 7-nitro-2(1H)-quinoxalinone.
Step B: Synthesis of 7-Amino-2(1H)-quinoxalinone
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Reaction Setup: In a 500 mL three-neck flask equipped with a mechanical stirrer, thermometer, and addition funnel, suspend the 7-nitro-2(1H)-quinoxalinone (8.0 g, 41.8 mmol) from Step A in a mixture of water (150 mL) and ethanol (50 mL).
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Reagent Preparation: In a separate beaker, prepare a solution of sodium dithionite (Na₂S₂O₄, 29.1 g, 167.2 mmol) in water (100 mL).
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Reagent Addition: Heat the suspension of the nitro compound to 60 °C. Add the sodium dithionite solution dropwise via the addition funnel over 30 minutes, ensuring the internal temperature does not exceed 70 °C.
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Causality Insight: Sodium dithionite is a powerful yet selective reducing agent for aromatic nitro groups in the presence of other reducible functionalities like the lactam in the quinoxalinone ring. The reaction is exothermic, requiring controlled addition to manage the temperature.
-
-
Reaction Execution: After the addition is complete, stir the mixture at 60 °C for an additional 2 hours. Monitor the disappearance of the starting material by TLC.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration.
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Purification: Wash the collected solid thoroughly with water (3 x 50 mL) to remove inorganic salts, followed by a wash with cold ethanol (2 x 25 mL). Dry the product in a vacuum oven at 50 °C to yield 7-Amino-2(1H)-quinoxalinone as a stable solid.
Spectral Characterization (Self-Validation)
The identity and purity of the synthesized compound must be confirmed through spectroscopic analysis. The following data serve as a benchmark for validation.
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¹H NMR: The spectrum in DMSO-d₆ is expected to show distinct signals. The aromatic protons will appear in the 6.5-8.0 ppm range. The proton on the pyrazinone ring (at C3) will be a singlet around 8.2 ppm. The NH of the lactam will be a broad singlet around 12.5 ppm, and the amino (NH₂) protons will appear as a singlet around 5.0-6.0 ppm, which is exchangeable with D₂O.[8]
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¹³C NMR: The spectrum will show 8 distinct carbon signals. The carbonyl carbon (C2) will be the most downfield signal, typically >150 ppm. Aromatic carbons will appear between 110-150 ppm.
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Mass Spectrometry (MS): ESI-MS in positive mode should show a prominent peak for the protonated molecule [M+H]⁺ at m/z 162.07.[3]
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Infrared (IR) Spectroscopy: Key vibrational bands are expected for N-H stretching of the amine and amide (3200-3400 cm⁻¹), C=O stretching of the lactam (around 1660-1680 cm⁻¹), and C=N/C=C aromatic stretching (1500-1620 cm⁻¹).[9]
PART 3: Applications in Drug Discovery and Chemical Biology
The true value of 7-Amino-2(1H)-quinoxalinone lies in its utility as a scaffold for creating novel bioactive molecules. The quinoxaline framework itself is found in compounds with activities against cancer, bacteria, viruses, and fungi.[1][10][11]
A Versatile Intermediate for Library Synthesis
The 7-amino group is a prime site for chemical derivatization. It can readily undergo a variety of reactions, including:
-
Acylation/Amidation: Reaction with acyl chlorides or carboxylic acids (using coupling agents) to form amides.
-
Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.
-
Alkylation: Nucleophilic substitution reactions to form secondary or tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
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Buchwald-Hartwig or Ullmann Coupling: Palladium- or copper-catalyzed cross-coupling reactions to form C-N bonds with aryl halides.
This chemical tractability allows for the systematic exploration of the chemical space around the quinoxalinone core, which is a fundamental strategy in lead optimization.
Biological Context: Targeting Cellular Pathways
Derivatives of quinoxalinone have been identified as inhibitors of key cellular signaling components, such as kinases and polymerases.[1] For example, various quinoxaline derivatives have been synthesized and evaluated as ASK1 inhibitors, which is a key regulator in the apoptosis signaling pathway.[12] The development of new analogs starting from 7-Amino-2(1H)-quinoxalinone could lead to novel modulators of such pathways, with potential applications in oncology and inflammatory diseases. The ability to tune the physicochemical properties (e.g., solubility, lipophilicity) by modifying the 7-amino position is critical for improving the drug-like properties of potential therapeutic agents.
PART 4: Safety and Handling
As with any laboratory chemical, proper safety precautions are essential.
-
General Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicological Information: Specific toxicity data for this compound is limited. It should be handled as a potentially hazardous substance. Avoid inhalation, ingestion, and contact with skin and eyes.[6]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
Conclusion
7-Amino-2(1H)-quinoxalinone is more than just a heterocyclic compound; it is a strategic tool for the modern medicinal chemist. Its robust and accessible synthesis, combined with the versatile reactivity of the 7-amino group, provides a reliable platform for the design and discovery of novel bioactive molecules. A comprehensive understanding of its properties, synthesis, and potential applications, as detailed in this guide, empowers researchers to fully leverage this valuable scaffold in the ongoing quest for new therapeutics.
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